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molecular formula C12H10INOS B1358113 N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide CAS No. 623907-55-1

N-(3-Iodo-4-methylphenyl)thiophene-3-carboxamide

Cat. No. B1358113
M. Wt: 343.19 g/mol
InChI Key: GSUVKSBLLTVWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642276B2

Procedure details

Thiophene-3-carboxylic acid (2.75 g) and HATU (8.15 g) in DMF (25 ml) were stirred at room temp for 15 min. HOBT (2.9 g), 3-iodomethylaniline (5.0 g) and DIPEA (11.2 ml, 64.35 mmol) were added and the reaction was stirred at room temp for 16 h. The solvent was evaporated under vacuum and the residue was partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a silica column and eluted with cyclohexane/ethyl acetate (4:1). The solvent was evaporated from the product fractions under vacuum to the tide compound.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
3-iodomethylaniline
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.[I:43][CH2:44][C:45]1[CH:46]=C(C=C[CH:51]=1)N.CC[N:54]([CH:58]([CH3:60])[CH3:59])C(C)C>CN(C=O)C>[I:43][C:44]1[CH:60]=[C:58]([NH:54][C:6]([C:3]2[CH:4]=[CH:5][S:1][CH:2]=2)=[O:8])[CH:59]=[CH:51][C:45]=1[CH3:46] |f:1.2|

Inputs

Step One
Name
Quantity
2.75 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
8.15 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
3-iodomethylaniline
Quantity
5 g
Type
reactant
Smiles
ICC=1C=C(N)C=CC1
Name
Quantity
11.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temp for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 ml)
WASH
Type
WASH
Details
the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
absorbed onto silica
WASH
Type
WASH
Details
eluted with cyclohexane/ethyl acetate (4:1)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the product fractions under vacuum to the tide compound

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
IC=1C=C(C=CC1C)NC(=O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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